molecular formula C10H8F2N4O B583773 Rufinamide-15N,d2 CAS No. 1795037-48-7

Rufinamide-15N,d2

Cat. No. B583773
M. Wt: 241.203
InChI Key: POGQSBRIGCQNEG-RPVANBMVSA-N
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Patent
US08871945B2

Procedure details

The process comprises the preparation of Rufinamide by reacting 2,6-difluorobenzyl chloride and sodium azide in the presence of DMSO to obtain 2,6-difluoro benzyl azide, which is then treated with propiolic acid to give carboxylic acid intermediate which on further reaction with thionyl chloride to give corresponding acyl chloride. The acyl chloride intermediate is further reacted with methanolic ammonia to yield Rufinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]([F:17])[C:4]([CH2:8][N:9]2[N:13]=[N:12]C(C(N)=O)=C2)=[C:5]([F:7])[CH:6]=1.FC1C=CC=C(F)C=1CCl.[N-]=[N+]=[N-].[Na+]>CS(C)=O>[F:7][C:5]1[CH:6]=[CH:1][CH:2]=[C:3]([F:17])[C:4]=1[CH2:8][N:9]=[N+:13]=[N-:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C(C(=C(C1)F)CN2C=C(N=N2)C(=O)N)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CCl)C(=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.